molecular formula C12H13N7O2 B2604968 1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034546-54-6

1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No. B2604968
CAS RN: 2034546-54-6
M. Wt: 287.283
InChI Key: UJDCRQMYUSJVMB-UHFFFAOYSA-N
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Description

The compound “1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide” is a heterocyclic compound . It has a molecular formula of C12H13N7O2 and an average mass of 287.277 Da . This compound contains a triazole nucleus, which is a nitrogenous heterocyclic moiety .


Synthesis Analysis

The synthesis of triazole derivatives, such as the compound , often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives often involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . These reactions lead to the formation of the triazole nucleus, which is a key component of the compound .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H13N7O2 and an average mass of 287.277 Da . More detailed physical and chemical properties would require further experimental analysis.

Scientific Research Applications

Synthesis and Antibacterial Activity

1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide, due to its complex chemical structure, is closely related to pyrazole derivatives that have been synthesized for various applications including antimicrobial activities. A study elaborates on the synthesis of new pyrazoline and pyrazole derivatives, demonstrating their significant antibacterial and antifungal properties against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).

Antimicrobial Evaluation of Thienopyrimidine Derivatives

Another related compound showcases the preparation of [1,2,4]Triazolo[4,3-c]thieno- [3,2-e]pyrimidine derivatives, emphasizing the significance of such compounds in exhibiting pronounced antimicrobial activity. This underlines the potential use of this compound in similar applications, given the structural similarities and antimicrobial efficacy of closely related compounds (Bhuiyan et al., 2006).

Antileukemic Activity and Stability

Derivatives of pyrazole-4-carboxamide, similar in structure to this compound, have been synthesized and evaluated for their antileukemic activities. These studies demonstrate the potential of such compounds in increasing the average survival time in leukemia assays, indicating the possibility of antileukemic applications for compounds with similar structures (Shealy & O'dell, 1971).

Mechanism of Action

The mechanism of action of triazole derivatives is often related to their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

properties

IUPAC Name

1-ethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-2-18-5-3-8(17-18)11(20)14-7-9-15-16-10-12(21)13-4-6-19(9)10/h3-6H,2,7H2,1H3,(H,13,21)(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDCRQMYUSJVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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